molecular formula C20H24FN3O4 B1667722 Balofloxacin CAS No. 127294-70-6

Balofloxacin

Cat. No. B1667722
M. Wt: 389.4 g/mol
InChI Key: MGQLHRYJBWGORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Balofloxacin is a fluoroquinolone antibiotic that is used to treat a variety of infections, including respiratory and urinary tract infections. It belongs to a class of antibiotics called fluoroquinolones, which are used to treat bacterial infections due to their broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Balofloxacin has been approved by the US Food and Drug Administration (FDA) for use in humans since 1998.

Scientific research applications

Antibacterial Activity: Balofloxacin has demonstrated potent antibacterial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria. Studies have shown its efficacy against strains resistant to other fluoroquinolones, making it a promising candidate for treating infections caused by multidrug-resistant bacteria​​​​.

Pharmacokinetics and Pharmacodynamics: Research on the pharmacokinetics and pharmacodynamics of Balofloxacin has provided insights into its absorption, distribution, metabolism, and excretion in the body. Understanding these factors is crucial for optimizing dosage regimens and predicting its efficacy in clinical settings​​​​.

Synergistic Effects: Several studies have investigated the synergistic effects of Balofloxacin in combination with other antibiotics. Combinations with beta-lactams, aminoglycosides, and macrolides have shown enhanced antibacterial activity, potentially offering new treatment strategies for challenging infections​​​​​​.

Animal Studies: Animal studies have explored the efficacy and safety of Balofloxacin in various infection models. These preclinical studies provide valuable data on its pharmacological profile and help guide clinical research and development​​​​.

Bioavailability Enhancement: Research has focused on improving the bioavailability of Balofloxacin through novel drug delivery systems and formulations. Strategies such as nanoparticles, liposomes, and solid dispersions aim to enhance its therapeutic efficacy and reduce dosing frequency​​​​​​.

Resistance Mechanisms: Investigations into the mechanisms of resistance to Balofloxacin have elucidated factors contributing to bacterial resistance and cross-resistance with other antibiotics. Understanding resistance mechanisms is essential for developing strategies to combat antibiotic resistance and preserve the efficacy of Balofloxacin​​​​.

In vitro Studies: In vitro studies have provided valuable data on the activity of Balofloxacin against different bacterial strains and resistance patterns. These studies contribute to our understanding of its spectrum of activity and potential applications in clinical practice​​​​.

Pharmacogenomics: Pharmacogenomic research has explored genetic factors influencing the pharmacokinetics and pharmacodynamics of Balofloxacin. Genetic variations in drug-metabolizing enzymes and drug transporters can impact individual responses to Balofloxacin therapy, leading to personalized treatment approaches​​​​.

Clinical Trials: Clinical trials have evaluated the safety, efficacy, and tolerability of Balofloxacin in various patient populations and infection types. These studies provide crucial data for regulatory approval and clinical practice guidelines, shaping the use of Balofloxacin in healthcare settings​​​​.

Conclusion: Balofloxacin exhibits potent antibacterial activity, pharmacokinetic properties, and potential synergistic effects with other antibiotics. Preclinical and clinical research efforts have contributed to our understanding of its therapeutic applications and mechanisms of action, highlighting its importance in combating bacterial infections.

properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQLHRYJBWGORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046695
Record name Balofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Balofloxacin

CAS RN

127294-70-6
Record name Balofloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127294-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Balofloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127294706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Balofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALOFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q022B63JPM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxoquinoline-3-carboxylic acid (2.95 g), 3-methylaminopiperidine dihydrochloride (6.69 g) and triethylamine (10 g) in acetonitrile (50 ml) was refluxed with stirring for 12 hours. The reaction mixture was concentrated in vacuum, and the residue was extracted with chloroform. The extract was washed with a saturated NaCl solution and concentrated in vacuo. The residue was purified by silica gel column chromatography (chloroform:methanol:ammoniumhydroxide=15:5:1) to give 1.28 g of 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methylaminopiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid, which was recrystallized from acetonitrile-water, colorless needles. m.p. 134°-135° C.
Quantity
6.69 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Balofloxacin
Reactant of Route 2
Reactant of Route 2
Balofloxacin
Reactant of Route 3
Balofloxacin
Reactant of Route 4
Balofloxacin
Reactant of Route 5
Reactant of Route 5
Balofloxacin
Reactant of Route 6
Reactant of Route 6
Balofloxacin

Citations

For This Compound
1,220
Citations
L Alksne - Current opinion in investigational drugs (London …, 2003 - europepmc.org
Balofloxacin, an orally active fluoroquinolone antibiotic, has … Chugai and Ciba were developing balofloxacin for respiratory tract … the rights to develop balofloxacin in Korea from Chugai. …
Number of citations: 16 europepmc.org
LS Feng, ML Liu, B Wang, Y Chai, XQ Hao… - European journal of …, 2010 - Elsevier
… balofloxacin ethylene isatin derivatives with remarkable improvement in lipophilicity, as compared to the parent compound balofloxacin, … were less active than balofloxacin against M. …
Number of citations: 118 www.sciencedirect.com
X Chen, B Zhang, H Li, X Peng - Scientific reports, 2015 - nature.com
Antibiotic-resistant mechanisms are associated with fitness costs. However, why antibiotic-resistant bacteria usually show increasing adaptation to hosts is largely unknown, especially …
Number of citations: 55 www.nature.com
M El-Azazy, AS El-Shafie, H Morsy - Molecules, 2021 - mdpi.com
Biochars (BC) of spent coffee grounds, both pristine (SCBC) and impregnated with titanium oxide (TiO 2 @SCBC) were exploited as environmentally friendly and economical sorbents …
Number of citations: 32 www.mdpi.com
S Ansari, MS Ansari, SP Satsangee, R Jain - Journal of Pharmaceutical …, 2021 - Elsevier
In the present work, a chemically modified electrode has been fabricated utilizing Bi 2 O 3 /ZnO nanocomposite. The nanocomposite was synthesized by simple sonochemical method …
Number of citations: 36 www.sciencedirect.com
L Ge, C Halsall, CE Chen, P Zhang, Q Dong… - Science of the Total …, 2018 - Elsevier
Fluoroquinolone antibiotics (FQs) are ubiquitous and ionisable in surface waters. Here we investigate gatifloxacin (GAT) and balofloxacin (BAL), two widely used FQs, and determine …
Number of citations: 52 www.sciencedirect.com
G Betanzos-Cabrera, MA Juárez-Verdayes… - Ophthalmic …, 2009 - karger.com
Aims:Staphylococcus epidermidis is considered a commensal bacterium; however, it is frequently isolated from ocular infections showing a multidrug resistance. Ciprofloxacin-resistant …
Number of citations: 46 karger.com
JY Zeng, YQ Liang, YN Wu, XY Wu, JP Lai, H Sun - RSC advances, 2022 - pubs.rsc.org
A ratiometric fluorescent probe with blue-emission fluorescence based on N, Si-doped carbon dots (N, Si-CDs) for the detection of balofloxacin (BLFX) was synthesized by simple one-…
Number of citations: 3 pubs.rsc.org
A Baker, A Syed, AA Alyousef, M Arshad… - Microbial …, 2020 - Elsevier
A gradual expansion in resistant bacterial strains against commercially available antibacterial agents is the serious concern of the given research. It poses critical problem for public …
Number of citations: 18 www.sciencedirect.com
O Kozawa, T Uematsu, H Matsuno… - Antimicrobial agents …, 1996 - Am Soc Microbiol
… volunteers for two new fluoroquinolones, balofloxacin (Q-35) and … , the absorption of balofloxacin was slightly delayed and … renal clearance of balofloxacin and creatinine clearance, …
Number of citations: 49 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.